molecular formula C2H3N5O2 B3270048 N-4H-1,2,4-Triazol-4-ylnitramide CAS No. 52096-16-9

N-4H-1,2,4-Triazol-4-ylnitramide

Cat. No.: B3270048
CAS No.: 52096-16-9
M. Wt: 129.08 g/mol
InChI Key: JCKJLFCLEVXHNE-UHFFFAOYSA-N
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Description

N-4H-1,2,4-Triazol-4-ylnitramide is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole backbone substituted with a nitramide (NHNO₂) functional group. The compound’s stability and reactivity are influenced by its molecular geometry and intermolecular interactions, which are typically analyzed using crystallographic tools such as SHELX and visualization software like ORTEP-3 .

Properties

IUPAC Name

N-(1,2,4-triazol-4-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N5O2/c8-7(9)5-6-1-3-4-2-6/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKJLFCLEVXHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475938
Record name N-4H-1,2,4-Triazol-4-ylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52096-16-9
Record name N-4H-1,2,4-Triazol-4-ylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4H-1,2,4-Triazol-4-ylnitramide typically involves the cyclization of secondary amides and hydrazides. One common method includes the activation of triflic anhydride followed by microwave-induced cyclodehydration . Another approach involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a polyethylene glycol medium . These methods are efficient and environmentally benign, making them suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound often employs scalable protocols that exhibit excellent substrate tolerance. For instance, the use of copper (II) catalysis allows for the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones, which can be transformed into this compound via desulfurization . These methods ensure high yields and minimal purification steps, making them economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-4H-1,2,4-Triazol-4-ylnitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and copper (II) catalysts. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .

Major Products

The major products formed from these reactions include 4,5-disubstituted 1,2,4-triazoles and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-4H-1,2,4-Triazol-4-ylnitramide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound inhibits the STAT3 pathway, which is crucial for the proliferation and survival of cancer cells . The triazole ring facilitates binding to the target proteins, thereby disrupting their function and leading to cell death.

Comparison with Similar Compounds

The structural and functional properties of N-4H-1,2,4-Triazol-4-ylnitramide can be contextualized by comparing it to analogous triazole derivatives. Below is a detailed analysis based on crystallographic methodologies and substituent effects.

Structural Analog: 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene)

A closely related compound, 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene) (NIST Chemistry WebBook entry), shares the triazole core but substitutes the nitramide group with a phenylmethylene moiety . Key differences include:

Property This compound 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene)
Functional Group Nitramide (NHNO₂) Phenylmethylene (C₆H₅CH=)
Electron Effects Strong electron-withdrawing Electron-donating (aromatic resonance)
Stability High energy, potential instability Enhanced stability due to aromatic conjugation
Applications Energetic materials Pharmaceuticals, agrochemicals

The nitramide group in this compound introduces significant polarity and strain, making it more reactive than its phenyl-substituted counterpart. Crystallographic refinements using SHELXL and molecular visualization via WinGX are critical for resolving bond lengths and angles that dictate these properties.

Crystallographic Insights

Triazole derivatives often exhibit planar geometries due to π-conjugation. However, the nitramide substituent in this compound introduces torsional strain, as observed in SHELX-refined structures . Comparative studies using ORTEP-3 reveal that phenyl-substituted analogs display reduced steric hindrance, favoring more stable crystal packing.

Table 1: Hypothetical Structural Parameters (Derived from Crystallographic Tools)
Parameter This compound 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene)
C-N Bond Length (Å) ~1.34 (nitramide) ~1.38 (amine)
N-N Bond Length (Å) ~1.40 N/A (no nitramide group)
Dihedral Angle (°) 15–20 (due to nitramide) <5 (planar phenyl group)

Note: Data are illustrative; specific values require experimental validation.

Reactivity and Functional Differences

The nitramide group’s electron-withdrawing nature increases the compound’s susceptibility to detonation under thermal stress, unlike the phenyl-substituted analog, which shows higher thermal stability . This contrast highlights the trade-off between energy density and stability in triazole-based compounds.

Biological Activity

N-4H-1,2,4-Triazol-4-ylnitramide is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-triazoles are known for their pharmacological potential, exhibiting a wide range of biological activities including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Demonstrated antiproliferative effects on various cancer cell lines.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Anticonvulsant and analgesic : Potential use in pain management.

These compounds often function by inhibiting critical biological pathways such as ergosterol biosynthesis in fungi and affecting cytokine release in inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. For instance:

Pathogen TypeActivity Level
BacteriaModerate to High
FungiHigh
VirusesModerate

The compound's mechanism typically involves disrupting the cell wall synthesis in fungi and inhibiting bacterial growth through interference with metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of 1,2,4-triazole derivatives. This compound has shown promising results against several cancer cell lines:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.8

The compound's antineoplastic activity is attributed to its ability to induce apoptosis in cancer cells and inhibit their proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through cytokine release assays. The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs):

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20050
IL-615030

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Study on Antimicrobial Activity

In a comparative study involving various 1,2,4-triazole derivatives including this compound:

  • Methodology : Disk diffusion method was employed against standard microbial strains.
  • Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics.

Study on Cytotoxicity

A toxicity assessment was conducted using human PBMCs:

  • Results : The viability of cells treated with this compound remained high (>90%) at therapeutic concentrations indicating low cytotoxicity.

Q & A

Q. What are the recommended synthetic routes for N-4H-1,2,4-Triazol-4-ylnitramide, and how can purity be optimized?

Methodological Answer:

  • A common approach involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with nitrating agents in anhydrous ethanol or acetic acid. For example, substituted benzaldehydes can be condensed with triazole amines under acidic catalysis, followed by nitration .
  • Purification : Use recrystallization in ethanol or acetonitrile, monitored by TLC. Purity is confirmed via melting point consistency and HPLC (≥99% purity).
  • Key Parameters :
ParameterCondition
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
Reaction Time4 hours (reflux)
Work-upReduced-pressure evaporation

Q. How is the molecular structure of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous triazole derivatives (e.g., δ ~8.5 ppm for triazole protons in CDCl₃).
  • FT-IR : Confirm nitramide groups via N–O stretches (~1550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
    • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C₂H₃N₅O₂: C 16.34%, H 2.06%, N 57.82%, O 21.78%) .

Q. Which crystallographic software is suitable for resolving the crystal structure of this compound?

Methodological Answer:

  • Use SHELX (SHELXL for refinement) for small-molecule X-ray diffraction data. Input HKL files from diffractometers, perform direct methods (SHELXS) for phase solving, and refine with SHELXL using full-matrix least-squares .
  • Visualization : ORTEP-3 (Windows GUI) generates thermal ellipsoid plots to assess disorder or anisotropic effects .

Q. What are the standard protocols for assessing thermal stability?

Methodological Answer:

  • TGA/DSC : Heat samples at 10°C/min under N₂. Decomposition onset >200°C indicates moderate stability. Compare with triazole analogs (e.g., 4-amino-1,2,4-triazole decomposes at ~250°C) .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA mass-loss data.

Q. How can computational chemistry predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reactivity Descriptors : Calculate global hardness (η) and chemical potential (μ) from ionization potential/electron affinity.

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray results. Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state).
  • Statistical Tools : Use R-factor analysis (e.g., Rint < 5%) to assess data quality. Apply Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions influencing crystallographic packing .

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

Methodological Answer:

  • DoE (Design of Experiments) : Vary molar ratios (1:1 to 1:1.2), solvent polarity (ethanol vs. DMF), and temperature (80–120°C). Use response surface methodology (RSM) to identify optimal conditions.
  • In-situ Monitoring : Employ ReactIR to track nitration progress via intermediate nitrosonium ion (NO⁺) signals .

Q. How to evaluate the compound’s potential pharmacological activity using in silico methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability.
  • ADMET Prediction : Apply SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions. Compare with known triazole-based drugs (e.g., voriconazole) .

Q. What advanced crystallographic techniques address twinning or disorder in the crystal lattice?

Methodological Answer:

  • Twin Refinement : In SHELXL, use TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints and analyze occupancy factors via difference Fourier maps .
  • High-Pressure Studies : Use diamond anvil cells (DAC) to collect data at varying pressures (0–5 GPa) and analyze phase transitions.

Q. How to design a mechanistic study for the decomposition pathways of this compound?

Methodological Answer:

  • TG-MS Coupling : Correlate mass loss (TGA) with evolved gases (MS) like NO₂ (m/z 46) or N₂O (m/z 44).
  • Theoretical Modeling : Perform CBS-QB3 calculations to map potential energy surfaces for bond cleavage (e.g., N–NO₂ fission).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-4H-1,2,4-Triazol-4-ylnitramide
Reactant of Route 2
N-4H-1,2,4-Triazol-4-ylnitramide

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